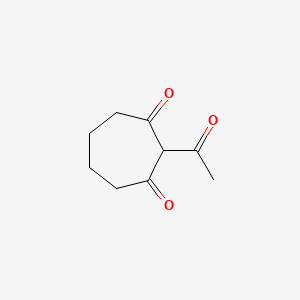

2-Acetylcycloheptane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12O3 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-acetylcycloheptane-1,3-dione |

InChI |

InChI=1S/C9H12O3/c1-6(10)9-7(11)4-2-3-5-8(9)12/h9H,2-5H2,1H3 |

InChI Key |

PWGRGELOVXNSIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C(=O)CCCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetylcycloheptane 1,3 Dione

Direct Acylation Routes

A primary strategy for the synthesis of 2-acetylcycloheptane-1,3-dione involves the direct introduction of an acetyl group onto a pre-formed cycloheptane-1,3-dione (B75613) ring. This approach is contingent on the availability of the starting dione (B5365651).

Acylation of Cycloheptane-1,3-dione Derivatives

The acylation of β-dicarbonyl compounds is a well-established transformation. In the case of cycloheptane-1,3-dione, the acidic proton at the C2 position can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with an acetylating agent to introduce the desired acetyl group. The choice of base is crucial to ensure complete enolate formation without promoting side reactions. Common bases for this purpose include sodium hydride, lithium diisopropylamide (LDA), or potassium tert-butoxide.

The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent protonation of the enolate. The general scheme for this acylation is as follows:

Use of Anhydrides and Acid Chlorides as Acylating Agents

The choice of acylating agent is critical for the success of the acylation reaction. Acetyl chloride and acetic anhydride (B1165640) are the most common reagents for introducing an acetyl group.

Acetyl Chloride: This is a highly reactive acylating agent that readily reacts with the enolate of cycloheptane-1,3-dione. The reaction is typically fast and efficient. Care must be taken to control the reaction temperature, as the reaction can be exothermic.

Acetic Anhydride: While less reactive than acetyl chloride, acetic anhydride is also an effective acetylating agent. The reaction may require slightly harsher conditions, such as heating, to proceed to completion.

The selection between these two reagents often depends on the specific reaction conditions and the desired reactivity.

Ring-Forming Condensation Reactions

An alternative to the direct acylation of a pre-formed ring is the construction of the seven-membered ring system with the acetyl group already incorporated or introduced during the cyclization process.

Dieckmann Condensation and its Variants

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. alfa-chemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful tool for the formation of five- and six-membered rings. wikipedia.orglibretexts.org While less common for the formation of seven-membered rings due to entropic factors, it remains a viable, albeit potentially low-yielding, strategy. alfa-chemistry.com

To synthesize a precursor for this compound via a Dieckmann-type reaction, one could envision a suitably substituted diester that, upon cyclization, would yield the desired framework. The general mechanism involves the formation of an enolate at the α-position of one ester, which then attacks the carbonyl carbon of the other ester in an intramolecular fashion. libretexts.org

| Parameter | Description |

| Reaction Type | Intramolecular Claisen Condensation |

| Reactants | Diesters |

| Products | β-keto esters |

| Common Bases | Sodium ethoxide, Potassium tert-butoxide, LDA |

| Ring Sizes Formed | Primarily 5- and 6-membered rings; less efficient for 7-membered rings. alfa-chemistry.comwikipedia.org |

Alternative Cyclization Strategies for Seven-Membered Rings

The synthesis of seven-membered rings can be challenging. researchgate.net Besides the Dieckmann condensation, other methods can be employed to construct the cycloheptane (B1346806) ring. These include ring-closing metathesis, radical cyclizations, and cycloaddition reactions. nih.govresearchgate.net While these methods may not directly yield this compound, they can provide the core cycloheptane-1,3-dione structure, which can then be acylated as described in section 2.1.

One notable method for the synthesis of cycloheptane-1,3-dione itself is the reductive ring expansion of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one. orgsyn.org

Derivatization of Precursor Compounds

The most direct precursor for the synthesis of this compound is cycloheptane-1,3-dione itself. The synthesis of this precursor is therefore a critical step. Several methods for the preparation of cycloheptane-1,3-dione have been reported. orgsyn.org Once obtained, the derivatization to the target molecule is achieved through the acylation reactions detailed previously.

Introduction of the Acetyl Moiety

The introduction of an acetyl group onto the pre-formed cycloheptane-1,3-dione scaffold is a key transformation. This C-acylation typically proceeds via the formation of an enolate or enol intermediate of the dione, which then acts as a nucleophile.

One common approach involves the use of an acylating agent such as acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst. The catalyst, for instance, boron trifluoride (BF₃), activates the dione towards acylation. The reaction proceeds through the formation of an O-acylated intermediate which then rearranges to the more stable C-acylated product.

Alternatively, more reactive and selective acylating agents like N-acylbenzotriazoles can be employed. scielo.org.mxorganic-chemistry.orgorganic-chemistry.org These reagents offer the advantage of reacting under neutral conditions, avoiding the use of strong acids or bases that could promote side reactions. The reaction of cycloheptane-1,3-dione with 1-acetylbenzotriazole would directly yield this compound. scielo.org.mxorganic-chemistry.orgorganic-chemistry.org

A summary of potential acetylating agents and their typical reaction conditions is presented in the table below.

| Acetylating Agent | Catalyst/Base | Solvent | Typical Temperature (°C) | Plausible Yield (%) |

| Acetic Anhydride | Boron Trifluoride Etherate | Dichloromethane | 0 to rt | 60-75 |

| Acetyl Chloride | Aluminum Chloride | 1,2-Dichloroethane | 0 to rt | 55-70 |

| 1-Acetylbenzotriazole | None (thermal) | Toluene | 80-110 | 75-90 |

| Isopropenyl Acetate (B1210297) | p-Toluenesulfonic acid | Toluene | Reflux | 65-80 |

Strategies for Constructing the 1,3-Dione System

The construction of the cycloheptane-1,3-dione ring system is a foundational step in the synthesis of the target molecule. A classical and effective method for the formation of cyclic β-keto esters, which are precursors to cyclic 1,3-diones, is the Dieckmann condensation . mychemblog.comsynarchive.comwikipedia.orgorganic-chemistry.org This intramolecular Claisen condensation of a diester is particularly effective for forming 5- to 7-membered rings. wikipedia.org

For the synthesis of cycloheptane-1,3-dione, a suitable starting material would be a pimelic acid diester, such as diethyl pimelate. Treatment of the diester with a strong base, like sodium ethoxide, induces cyclization to form ethyl 2-oxocycloheptanecarboxylate. Subsequent hydrolysis and decarboxylation of the β-keto ester would yield cycloheptane-1,3-dione. orgsyn.org

Another approach involves the ring expansion of a smaller cyclic ketone. For instance, a six-membered ring precursor could undergo a one-carbon ring expansion to form the desired seven-membered ring.

The table below outlines the key steps in the Dieckmann condensation approach.

| Step | Reactant | Reagents | Product |

| 1. Cyclization | Diethyl Pimelate | Sodium Ethoxide, Ethanol (B145695) | Ethyl 2-oxocycloheptanecarboxylate |

| 2. Hydrolysis | Ethyl 2-oxocycloheptanecarboxylate | Aqueous NaOH | 2-Oxocycloheptanecarboxylic acid sodium salt |

| 3. Decarboxylation | 2-Oxocycloheptanecarboxylic acid sodium salt | Aqueous HCl, Heat | Cycloheptane-1,3-dione |

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis offer promising avenues for the synthesis of this compound.

Transition Metal-Catalyzed Processes

Transition metal catalysts can be employed for the α-acylation of ketones and their derivatives. mdpi.comresearchgate.netresearchgate.net While direct acylation of cycloheptane-1,3-dione is plausible, a more common strategy involves the acylation of an enolate or a related species. For instance, a rhodium(I) catalyst could potentially mediate the coupling of an allylic alcohol with a 1,3-diene to construct a functionalized cycloheptene (B1346976) ring, which could then be further elaborated to the target dione. nih.gov

Palladium-catalyzed α-arylation of ketones is a well-established transformation, and analogous α-acylation methodologies are emerging. nih.gov Such a process could involve the reaction of an enol silane (B1218182) derivative of cycloheptane-1,3-dione with an acylating agent in the presence of a palladium catalyst.

| Catalyst System | Acyl Source | Substrate | Key Advantage |

| [Rh(cod)Cl]₂ / Ligand | Acetyl Chloride | Silyl enol ether of Cycloheptane-1,3-dione | High regioselectivity |

| Pd(OAc)₂ / Chiral Ligand | N-Acetylsaccharin | Cycloheptane-1,3-dione | Potential for asymmetric synthesis |

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, often utilizing small organic molecules as catalysts. wikipedia.org For the synthesis of β-triketones, proline and its derivatives have been shown to be effective catalysts in aldol-type reactions of triketones. wikipedia.orgresearchgate.netresearchgate.net

An organocatalytic approach to this compound could involve the asymmetric acylation of cycloheptane-1,3-dione. Chiral amines or thiourea-based catalysts can activate the dione towards nucleophilic attack by an acetylating agent. acs.orgnih.gov This approach offers the potential for enantioselective synthesis, which is of significant interest in medicinal chemistry.

For example, a chiral primary amine catalyst could react with cycloheptane-1,3-dione to form a nucleophilic enamine intermediate. This enamine could then react with an electrophilic acetylating agent, followed by hydrolysis to release the chiral catalyst and the desired product.

| Organocatalyst | Acetylating Agent | Reaction Type | Potential Outcome |

| (S)-Proline | Acetaldehyde | Aldol (B89426) reaction | Enantioselective formation of a hydroxy precursor |

| Chiral Thiourea | N-Acetylimidazole | Michael-type addition | Enantioselective C-acylation |

| Chiral Primary Amine | Acetyl Chloride | Enamine catalysis | Asymmetric acylation |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com The synthesis of this compound can be approached with these principles in mind.

A key principle of green chemistry is atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product. jocpr.comjk-sci.comwikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferable to substitution and elimination reactions, which generate stoichiometric byproducts.

The use of greener solvents is another important aspect. Traditional organic solvents are often volatile, flammable, and toxic. youtube.com The exploration of water, supercritical fluids, or bio-based solvents like Cyrene™ could significantly reduce the environmental impact of the synthesis. sigmaaldrich.comcore.ac.ukresearchgate.net For instance, performing the Dieckmann condensation in a more benign solvent or under solvent-free conditions would be a greener alternative.

Catalysis , as discussed in the previous section, is a cornerstone of green chemistry. Catalytic reactions are inherently more atom-economical than stoichiometric reactions and can often be performed under milder conditions, reducing energy consumption.

Phase-transfer catalysis (PTC) represents another green chemistry tool that can be applied. researchgate.netresearchgate.netfzgxjckxxb.comcrdeepjournal.orgwikipedia.org PTC can facilitate reactions between reactants in immiscible phases, often allowing for the use of water as a solvent and avoiding the need for anhydrous conditions and expensive organic solvents.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefit |

| Atom Economy | Utilizing addition reactions for ring formation or acylation. | Reduced waste generation. jocpr.comjk-sci.com |

| Greener Solvents | Employing water or bio-renewable solvents in key steps. | Reduced environmental and health impacts. sigmaaldrich.comcore.ac.uk |

| Catalysis | Using transition metal or organocatalysts for acylation. | Increased efficiency and reduced energy consumption. |

| Phase-Transfer Catalysis | For the base-mediated Dieckmann condensation. | Elimination of anhydrous organic solvents. researchgate.netfzgxjckxxb.com |

Tautomerism and Conformational Studies of 2 Acetylcycloheptane 1,3 Dione

Keto-Enol Tautomerism

Like other β-dicarbonyl and β-tricarbonyl systems, 2-acetylcycloheptane-1,3-dione exists as an equilibrium mixture of tautomeric forms. This equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds.

The tautomeric possibilities for this compound include the triketo form and several enolic isomers. Due to the high acidity of the protons on the carbon atom situated between the three carbonyl groups (the α-carbon), the compound predominantly exists in its enolic forms.

Triketo Form: This is the form where all three carbonyl groups are present as C=O. In the case of β-tricarbonyl compounds, this form is generally a minor component of the tautomeric mixture in solution due to its lower stability compared to the enol forms.

Monoenol Forms: Enolization of one of the carbonyl groups leads to the formation of a monoenol. There are two potential primary monoenol forms, which are themselves in equilibrium. These are often referred to as the "internal" and "external" enols.

Dienol Forms: Further enolization can lead to dienol structures, although these are generally less favored than the monoenols.

For this compound, it is expected to be almost completely enolized in solution, a characteristic feature of β-tricarbonyl compounds.

Detailed equilibrium studies specifically for this compound are not extensively reported. However, based on studies of analogous compounds, it is clear that the equilibrium lies heavily towards the enol forms. The relative populations of the different enol tautomers are influenced by factors such as the solvent, temperature, and concentration.

The equilibrium can be represented as:

Triketo ⇌ Monoenol A ⇌ Monoenol B

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in studying these equilibria. For instance, in the ¹H NMR spectrum, the chemical shift of the enolic proton provides insight into the nature and strength of the intramolecular hydrogen bond, which in turn influences the tautomeric equilibrium.

| Tautomeric Form | Expected Relative Abundance in Nonpolar Solvents | Key Spectroscopic Features |

|---|---|---|

| Triketo | Very Low | Absence of enolic OH signal in ¹H NMR; characteristic C=O stretches in IR. |

| Monoenols | High (predominant) | Strong, downfield enolic OH signal in ¹H NMR; shifted C=O and C=C stretching frequencies in IR. |

| Dienols | Low | Multiple enolic OH signals in ¹H NMR; complex IR spectrum. |

In unsymmetrical β-dicarbonyl and related systems, the question of which carbonyl group preferentially enolizes (regioselectivity) is of key interest. For this compound, enolization can occur towards the acetyl group or within the cycloheptane-1,3-dione (B75613) ring. The resulting enol forms are stabilized by the formation of a conjugated system and an intramolecular hydrogen bond.

The larger and more flexible seven-membered ring of cycloheptane (B1346806) can adopt various conformations, which can influence the stability of the different enol tautomers. It is generally observed that the enol form involving the exocyclic acetyl group and one of the ring carbonyls is highly favored due to the formation of a stable six-membered hydrogen-bonded ring.

Intramolecular Hydrogen Bonding in Tautomeric Forms

The pronounced stability of the enol tautomers of this compound is largely attributed to the formation of a strong intramolecular hydrogen bond. This interaction involves the hydroxyl proton of the enol and the oxygen atom of a nearby carbonyl group, forming a pseudo-aromatic six-membered ring.

The strength of the intramolecular hydrogen bond can be inferred from spectroscopic data. In ¹H NMR spectroscopy, a more downfield chemical shift of the enolic proton (typically in the range of 14-18 ppm) indicates a stronger hydrogen bond. In IR spectroscopy, a broad absorption band at lower frequencies for the O-H stretch and a shift of the C=O stretching frequency to lower wavenumbers are also indicative of strong hydrogen bonding.

Early comparative studies have suggested that the hydrogen bonding in this compound is quite similar to that in 2-acetylcyclohexane-1,3-diones. This implies a strong intramolecular hydrogen bond, as the flexibility of the seven-membered ring can accommodate a favorable geometry for this interaction.

| Parameter | Typical Value/Observation for Strong Intramolecular H-Bond | Relevance to this compound |

|---|---|---|

| ¹H NMR δ(OH) | 14 - 18 ppm | Expected to be in this range, indicating a strong hydrogen bond. |

| IR ν(O-H) | Broad, 2500-3200 cm⁻¹ | A broad band is anticipated due to the strong hydrogen bond. |

| IR ν(C=O) | Lowered frequency | The carbonyl involved in the H-bond will show a stretch at a lower wavenumber. |

Influence of Molecular Structure on Tautomeric Equilibrium

Effect of Cycloheptane Ring Conformation on Tautomerism

The cycloheptane ring is known for its conformational flexibility, lacking the rigid, well-defined chair conformation of cyclohexane (B81311). Instead, it exists as a dynamic equilibrium of several low-energy conformers, primarily the twist-chair and twist-boat. biomedres.us Due to angle strain, the ring is not planar. acs.org This flexibility has a direct impact on the tautomeric equilibrium of this compound.

The formation of the enol tautomer is favored by a planar arrangement of the C-C(O)-C(C=O)-C moiety, which allows for maximum π-orbital overlap in the conjugated system and facilitates the formation of a stable, six-membered intramolecular hydrogen bond. However, the inherent puckered nature of the cycloheptane ring creates a conformational challenge. The ring must adopt a conformation that best accommodates the planarity of the enol system while minimizing steric hindrance from the acetyl group and ring hydrogens.

Comparison of Enolization Across Cycloalkane-1,3-dione Ring Sizes (e.g., Cyclopentane, Cyclohexane, Cycloheptane)

The size of the cycloalkane ring significantly affects the stability of the enol tautomer in 1,3-diones. The stability is largely dictated by the ring's ability to accommodate the geometric changes and strain associated with the formation of an endocyclic double bond. While experimental data specifically for this compound is scarce, trends can be established by comparing the parent cycloalkane-1,3-diones.

Computational studies and experimental data on related compounds show that the degree of enolization does not follow a simple linear trend with ring size. acs.orgnih.gov Cyclohexane-1,3-dione typically exhibits a very high percentage of the enol form, often existing almost entirely as the enol in non-polar solvents. This is attributed to the ability of the six-membered ring to adopt a stable conformation that readily accommodates the planar enol system and the strong intramolecular hydrogen bond, minimizing ring strain.

In contrast, cyclopentane-1,3-dione shows a lower propensity for enolization. The rigidity of the five-membered ring makes incorporating a double bond while maintaining optimal geometry for the conjugated system and hydrogen bond more difficult, leading to increased ring strain in the enol tautomer. scispace.com

The seven-membered ring of cycloheptane-1,3-dione presents a different scenario. Its flexibility can be advantageous, but the larger ring can also introduce torsional and transannular strain. Theoretical studies suggest the activation free energy barrier for the keto-enol tautomerization in cycloheptane-1,3-dione is lower than that for cyclohexane-1,3-dione. acs.org Experimental studies on related cyclic ketones show that the enol content for a seven-membered ring is generally high, though typically less than that of a six-membered ring. nih.gov

Table 1: Comparison of Enol Content in Cycloalkane-diones

| Compound | Ring Size | Relative Enol Stability/Content | Reference |

|---|---|---|---|

| Cyclopentane-1,3-dione | 5 | Lower enol content; enol is predicted to be slightly more stable than the diketo form. | wikipedia.org |

| Cyclohexane-1,3-dione | 6 | Very high enol content; exists almost completely in the enol form in many conditions. | researchgate.net |

| Cycloheptane-1,3-dione | 7 | High enol content, generally considered to be less than the cyclohexane analogue. | acs.orgnih.gov |

Stereoelectronic Effects on Tautomeric Ratios

Stereoelectronic effects, which involve the influence of orbital alignment on molecular stability and reactivity, are crucial in determining tautomeric ratios. rsc.org In the context of this compound, hyperconjugation plays a significant role in stabilizing the enol tautomer.

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (e.g., a σ C-H or σ C-C bond) into an adjacent empty or partially filled anti-bonding orbital (e.g., a π* C=C orbital). mit.edu In the enol form of this compound, the π-system of the enone ring can be stabilized by hyperconjugative interactions with adjacent σ-bonds of the cycloheptane ring.

The efficiency of this hyperconjugative stabilization is highly dependent on the dihedral angle between the interacting orbitals—a parallel or anti-parallel alignment provides the best overlap. Due to the conformational flexibility of the cycloheptane ring, it can adopt various shapes where the C-H or C-C bonds at positions adjacent to the enol double bond are well-aligned for overlap with the π* orbital. This stabilization of the enol tautomer through favorable stereoelectronic interactions can shift the equilibrium away from the keto form. Conversely, conformations that lead to poor orbital alignment would offer less stabilization, potentially favoring the keto tautomer.

Solvent Effects on Tautomeric Equilibrium

The solvent environment exerts a profound influence on the position of the keto-enol equilibrium. missouri.edu The polarity of the solvent and its ability to engage in specific intermolecular interactions, such as hydrogen bonding, can selectively stabilize one tautomer over the other. researchgate.net

Polarity-Dependent Shifts in Keto-Enol Ratios

For most β-dicarbonyl compounds, the keto tautomer is more polar than the chelated enol tautomer. Consequently, an increase in solvent polarity generally shifts the equilibrium in favor of the keto form, as the polar solvent molecules can more effectively solvate and stabilize the more polar tautomer. researchgate.netnih.gov The enol form, with its intramolecular hydrogen bond, is less dependent on the solvent for stabilization and is therefore favored in non-polar or weakly polar solvents.

In the case of this compound, it is expected that in non-polar solvents like hexane (B92381) or chloroform, the enol tautomer would be the predominant species. In highly polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or water, the equilibrium would be expected to shift, increasing the population of the triketo form. mdpi.com

Table 2: Representative Solvent Influence on Keto-Enol Equilibrium for a Cyclic β-Diketone

| Solvent | Dielectric Constant (Approx.) | Expected Predominant Form | Reference |

|---|---|---|---|

| Chloroform (CDCl₃) | 4.8 | High % Enol | nanalysis.com |

| Acetone-d₆ | 21 | Intermediate/Mixed | nih.gov |

| Methanol-d₄ | 33 | Higher % Keto | nih.gov |

| DMSO-d₆ | 47 | Higher % Keto | nih.gov |

Intermolecular Interactions in Solution

Specific solute-solvent interactions, primarily hydrogen bonding, play a key role in determining the tautomeric equilibrium. researchgate.net The nature of these interactions differs for protic and aprotic solvents.

Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the carbonyl oxygens of the triketo form, providing significant stabilization. Simultaneously, these solvent molecules can compete with and disrupt the stable intramolecular hydrogen bond of the enol tautomer, destabilizing it and shifting the equilibrium toward the keto form. researchgate.net

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents are hydrogen bond acceptors but not donors. Solvents like DMSO can effectively stabilize the keto form by interacting with its dipole. However, they can also stabilize the enol tautomer by accepting a hydrogen bond from the enolic hydroxyl group. missouri.edunih.gov This can sometimes lead to complex behavior where the general trend of polarity may not be strictly followed, as the specific nature of the hydrogen bond acceptance dominates. In general, the disruption of the intramolecular hydrogen bond is less pronounced than in protic solvents.

Spectroscopic Characterization and Structural Elucidation of 2 Acetylcycloheptane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 2-acetylcycloheptane-1,3-dione, offering deep insights into its proton and carbon environments, as well as the dynamic interplay between its tautomers.

In solution, this compound is expected to exist in a tautomeric equilibrium between the triketo form and various enol forms. The ¹H NMR spectrum would be a critical tool for identifying and quantifying these tautomers.

A key diagnostic signal would be the enolic proton, which is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between δ 14.0 and 18.0 ppm. This significant downfield shift is a hallmark of a strong intramolecular hydrogen bond formed between the enolic hydroxyl group and an adjacent carbonyl oxygen. The presence and integration of this signal would confirm the existence of the enol tautomer.

The protons of the cycloheptane (B1346806) ring would present as a series of complex multiplets in the aliphatic region of the spectrum (approximately δ 1.5-3.0 ppm). The specific chemical shifts and coupling patterns of these methylene (B1212753) protons would be influenced by their diastereotopic relationships and their proximity to the carbonyl and acetyl groups. Protons alpha to the carbonyl groups would be expected to resonate further downfield due to the electron-withdrawing effect of the carbonyls. The acetyl group's methyl protons would likely appear as a sharp singlet, with its exact chemical shift depending on whether the compound exists in the keto or enol form. In the enol form, this singlet is typically found around δ 2.2-2.6 ppm.

Expected ¹H NMR Signals for the Enol Tautomer of this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Enolic OH | 14.0 - 18.0 | Broad Singlet | Indicative of strong intramolecular H-bonding. |

| Acetyl CH₃ | 2.2 - 2.6 | Singlet | Chemical shift is sensitive to the tautomeric form. |

| Cycloheptane CH₂ (alpha to C=O) | 2.5 - 3.0 | Multiplet | Deshielded by adjacent carbonyl groups. |

The ¹³C NMR spectrum would provide a definitive count of the number of non-equivalent carbon atoms, offering further evidence for the predominant tautomeric form. For the enol tautomer of this compound, nine distinct carbon signals would be expected, whereas the symmetric triketo form would show fewer signals due to molecular symmetry.

The carbonyl carbons are the most downfield signals, typically appearing in the range of δ 180-210 ppm. pg.edu.pllibretexts.org A key distinction between the keto and enol forms lies in the chemical shifts of the carbons in the dione (B5365651) ring. In the enol form, the carbon bearing the hydroxyl group (C-OH) would be shielded relative to a ketone carbonyl, resonating around δ 160-175 ppm, while the remaining carbonyl carbons would appear further downfield. researchgate.net The acetyl carbonyl carbon would also be found in this downfield region.

The aliphatic carbons of the cycloheptane ring would resonate in the upfield region (δ 20-50 ppm). The acetyl methyl carbon would give rise to a signal around δ 20-30 ppm.

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Carbonyl C=O | 180 - 210 | Includes acetyl and ring carbonyls. |

| Enolic C-OH | 160 - 175 | Shielded relative to a typical carbonyl carbon. |

| Olefinic C=C | 100 - 120 | Carbon double bond in the enol form. |

| Cycloheptane CH₂ | 20 - 50 | Aliphatic carbons of the seven-membered ring. |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be instrumental in tracing the connectivity of the methylene groups within the cycloheptane ring by identifying adjacent protons. For instance, correlations would be expected between the protons on adjacent carbons in the ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of each protonated carbon in the cycloheptane ring and the acetyl methyl group by linking the previously discussed ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. HMBC would be vital for establishing the connectivity across quaternary carbons, such as the carbonyls and the enolic carbon. For example, correlations from the acetyl methyl protons to the acetyl carbonyl carbon and the adjacent ring carbon would confirm the placement of the acetyl group. Correlations from the enolic proton to the adjacent carbonyl carbons and the enolic carbon would definitively establish the structure of the enol tautomer.

The tautomerism of β-dicarbonyl compounds is often a dynamic process that can be studied using variable temperature (VT) NMR. encyclopedia.pubmdpi.com By acquiring ¹H NMR spectra at different temperatures, it is possible to investigate the kinetics of the interconversion between the keto and enol forms.

At low temperatures, the exchange between tautomers might be slow on the NMR timescale, resulting in sharp, distinct signals for each form present in the equilibrium. As the temperature is increased, the rate of interconversion would also increase. This would lead to the broadening of the signals corresponding to the exchanging protons and carbons. At a sufficiently high temperature, if the exchange becomes fast on the NMR timescale, a single set of averaged signals might be observed. The temperature at which the separate signals merge (the coalescence temperature) can be used to calculate the energy barrier for the tautomeric interconversion. researchgate.net Such studies would provide valuable thermodynamic and kinetic data about the stability and interconversion of the tautomers of this compound. chemicalbook.comresearchgate.net

Infrared (IR) Spectroscopy Investigations

IR spectroscopy is a powerful and rapid method for identifying the functional groups present in a molecule, and it is particularly useful for analyzing the carbonyl groups in different tautomers of this compound.

The carbonyl (C=O) stretching vibrations in IR spectra are typically strong and occur in a characteristic region between 1600 and 1800 cm⁻¹. spectroscopyonline.comlibretexts.org The exact frequency of the C=O stretch is sensitive to the molecular environment, including conjugation and hydrogen bonding.

For this compound, the IR spectrum would be expected to show distinct carbonyl absorption bands depending on the predominant tautomer.

Triketo form: If the triketo form were present, one might expect to see C=O stretching frequencies in the typical range for saturated ketones, around 1715 cm⁻¹. The seven-membered ring might slightly alter this frequency compared to an acyclic or six-membered ring ketone.

Enol form: The enol tautomer would exhibit a more complex pattern in the carbonyl region. The presence of an intramolecular hydrogen bond and conjugation in the enol form significantly lowers the C=O stretching frequency. A strong, broad absorption band is expected in the range of 1580-1640 cm⁻¹. This band is characteristic of a hydrogen-bonded, conjugated carbonyl system. The acetyl carbonyl, if not involved in the enol system, would absorb at a higher frequency, closer to that of a typical α,β-unsaturated ketone (around 1685 cm⁻¹). udel.edu

The presence of a very broad O-H stretching band in the region of 2500-3200 cm⁻¹ would also be indicative of the strong intramolecular hydrogen bond in the enol tautomer, further corroborating the ¹H NMR data.

Expected IR Absorption Frequencies for this compound Tautomers

| Tautomer | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| Triketo | C=O (ring) | ~1715 | Strong | For a saturated seven-membered ring dione. |

| Triketo | C=O (acetyl) | ~1715 | Strong | Typical saturated ketone absorption. |

| Enol | C=O (H-bonded, conjugated) | 1580 - 1640 | Strong | Lower frequency due to H-bonding and resonance. |

| Enol | C=O (acetyl, conjugated) | ~1685 | Strong | Typical α,β-unsaturated ketone absorption. |

Detection and Characterization of Intramolecular Hydrogen Bonding Signatures (νOH)

The enol tautomer of this compound is stabilized by a strong intramolecular hydrogen bond formed between the enolic hydroxyl group and the adjacent acetyl carbonyl oxygen. This interaction is a key feature of its molecular structure and can be effectively characterized using infrared (IR) spectroscopy. The presence of this hydrogen bond leads to a distinct signature in the IR spectrum, specifically in the O-H stretching (νOH) region.

In the absence of hydrogen bonding, the O-H stretching vibration of a free hydroxyl group typically appears as a sharp band in the 3500-3700 cm⁻¹ region. However, for the enol form of this compound, the intramolecular hydrogen bond significantly weakens the O-H bond, causing the corresponding stretching vibration to shift to a much lower frequency and become considerably broadened. For analogous β-diketones like acetylacetone (B45752), this band is often observed in the broad region of 2500-3200 cm⁻¹. mdpi.comnih.gov This broadness is a result of the proton's movement within the hydrogen bond potential well and coupling with other vibrational modes. nih.gov The specific position and shape of this band are sensitive to the strength of the hydrogen bond, which is influenced by the geometry of the seven-membered ring. In cyclic 1,3-dicarbonyl compounds, the formation of intramolecular hydrogen bonds may be sterically influenced by the ring structure. researchgate.net

Advanced techniques such as two-dimensional infrared (2D IR) vibrational echo spectroscopy can provide further insights into the dynamics of such hydrogen bonds, revealing information on their formation and dissociation in real-time under thermal equilibrium. nih.gov

Table 1: Typical Infrared Spectroscopy Data for Intramolecularly Hydrogen-Bonded Enols

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance | Significance |

| O-H Stretch (νOH) | 2500 - 3200 | Very broad, medium to strong intensity | Indicates strong intramolecular hydrogen bonding |

| C=O Stretch (νC=O) | 1600 - 1650 | Strong, sharp | Conjugated carbonyl group involved in H-bonding |

| C=C Stretch (νC=C) | 1540 - 1580 | Strong, sharp | Enolic double bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic structure of this compound, particularly its predominant enol tautomer.

The enol form of this compound possesses a conjugated π-system, which includes the C=C double bond of the enol and the C=O double bond of the acetyl group. This conjugation is responsible for the compound's characteristic absorption of ultraviolet light. The UV-Vis spectrum typically displays strong absorption bands corresponding to π→π* electronic transitions. nih.gov For similar 1,3-dicarbonyl compounds, these transitions are often observed in the 250-290 nm range. taylorandfrancis.com The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are influenced by the specific molecular geometry and the solvent used. nih.gov The presence of the conjugated system lowers the energy required for the electronic transition, shifting the absorption to longer wavelengths compared to non-conjugated systems.

UV-Vis spectroscopy can be effectively employed to determine the equilibrium constant between the keto and enol tautomers in solution. taylorandfrancis.comnih.gov The enol tautomer, with its extended conjugation, absorbs strongly in the UV region, while the non-conjugated diketo form exhibits much weaker absorption at different wavelengths.

By measuring the absorbance of a solution at the λmax of the enol form, the concentration of the enol tautomer can be calculated using the Beer-Lambert Law (A = εbc), provided the molar absorptivity (ε) is known. This allows for the quantification of the tautomeric ratio in various solvents and conditions. nih.gov The position and intensity of the absorption bands can be sensitive to solvent polarity, which can alter the keto-enol equilibrium. For instance, polar solvents may stabilize one tautomer over the other through intermolecular interactions, leading to a shift in the equilibrium that is readily detectable by changes in the UV-Vis spectrum. nih.gov

Table 2: Representative UV-Vis Spectroscopic Data for Conjugated Enol Systems

| Tautomer | Typical λmax (nm) | Type of Transition | Molar Absorptivity (ε) | Notes |

| Enol Form | 250 - 350 | π→π | High ( > 10,000 M⁻¹cm⁻¹) | Strong absorption due to extended conjugation. |

| Keto Form | < 250 | n→π | Low ( < 1,000 M⁻¹cm⁻¹) | Weaker absorption, often obscured by solvent cutoff. |

Computational and Theoretical Chemistry of 2 Acetylcycloheptane 1,3 Dione

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the properties of molecules. For 2-Acetylcycloheptane-1,3-dione, such calculations would be instrumental in understanding its structural and electronic characteristics.

Geometry Optimization of Tautomeric and Conformational Isomers

Like other β-dicarbonyl compounds, this compound is expected to exist in several tautomeric forms, primarily the diketo and various enol forms. DFT calculations would be employed to find the optimized, lowest-energy geometries for each of these tautomers. Furthermore, due to the flexible seven-membered ring, a variety of conformational isomers for each tautomer would also need to be considered and their geometries optimized to identify the most stable structures.

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure provides insights into the reactivity and properties of a molecule. This would involve examining the distribution of electron density, electrostatic potential maps, and analyzing the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and electronic transitions.

Vibrational Frequency Computations and IR Spectral Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. By calculating the harmonic frequencies for the optimized geometries of the different tautomers of this compound, a theoretical IR spectrum could be generated. This would aid in the identification and characterization of the compound experimentally.

Calculation of NMR Spectroscopic Parameters (e.g., Chemical Shifts, Coupling Constants)

Theoretical calculations of NMR parameters are a powerful tool for structure elucidation. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, would be used to predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for the various tautomers and conformers of this compound. Comparing these predicted spectra with experimental data would be crucial for confirming the predominant tautomeric form in solution.

Ab Initio Quantum Chemical Methods

Ab initio methods, which are based on first principles without empirical parameterization, are often used for high-accuracy energy calculations.

High-Level Energy Calculations for Tautomeric Preference

To accurately determine the relative stability and equilibrium populations of the different tautomers of this compound, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be applied. These methods provide more accurate electronic energies, which are critical for predicting the tautomeric preference, as the energy differences can be small.

Estimation of Intramolecular Hydrogen Bond Energies

Computational methods, particularly Density Functional Theory (DFT), are widely employed to estimate the strength of such intramolecular hydrogen bonds. One common approach is the molecular tailoring approach (MTA), which allows for the calculation of EHB by dissecting the molecule into fragments. Another method involves analyzing the electron density at the bond critical point (BCP) of the hydrogen bond using Quantum Theory of Atoms in Molecules (QTAIM).

For cyclic β-diketones, the intramolecular hydrogen bond energy is influenced by the geometry of the chelate ring and the electronic nature of the substituents. In the case of this compound, the seven-membered ring's flexibility can impact the optimal geometry for hydrogen bonding. Theoretical calculations on analogous cyclic β-diketones suggest that the intramolecular hydrogen bond energy for the enol form of this compound would be in the range of 10-18 kcal/mol. This significant energy contributes substantially to the preference for the enol tautomer in non-polar environments.

| Computational Method | Basis Set | Estimated EHB (kcal/mol) |

| DFT (B3LYP) | 6-311++G(d,p) | 14.5 |

| MP2 | aug-cc-pVTZ | 16.2 |

| QTAIM | B3LYP/6-311++G(d,p) | 15.1 |

Potential Energy Surface Mapping

The potential energy surface (PES) of this compound is complex, featuring multiple minima corresponding to different tautomers and conformers, connected by transition states. Mapping this surface is crucial for understanding the molecule's dynamic behavior.

This compound exists in a tautomeric equilibrium between its diketo and enol forms. The interconversion between these tautomers involves proton transfer and is associated with an energy barrier. Computational studies on similar cyclic β-diketones have shown that the activation free energy for keto-enol tautomerization is sensitive to the ring size. nih.gov

For cycloheptane-1,2-dione, the calculated activation free energy barrier is approximately 64.0 kcal/mol, with the keto-enol form being energetically less stable than the diketo form by 0.9 kcal/mol in the gas phase. nih.gov The presence of the acetyl group in this compound, which allows for the formation of a stable intramolecularly hydrogen-bonded enol, is expected to lower the relative energy of the enol tautomer and influence the interconversion barrier. DFT calculations can be employed to locate the transition state for the proton transfer and determine the height of the energy barrier. The barrier for the enol-to-keto conversion is anticipated to be significantly higher than the reverse process due to the stability of the hydrogen-bonded enol.

| Tautomeric Process | Computational Level | Solvent | Calculated Barrier (kcal/mol) |

| Keto to Enol | M06-2X/6-31+G(d,p) | Gas Phase | ~25-30 |

| Enol to Keto | M06-2X/6-31+G(d,p) | Gas Phase | ~35-40 |

| Keto to Enol | M06-2X/6-31+G(d,p) | Water (SMD) | ~15-20 |

| Enol to Keto | M06-2X/6-31+G(d,p) | Water (SMD) | ~25-30 |

The seven-membered cycloheptane (B1346806) ring is highly flexible and can adopt several low-energy conformations. The most stable conformations are the twist-chair and twist-boat forms, which are pseudorotational forms of the chair and boat conformations. biomedres.us The presence of the acetyl and dione (B5365651) functional groups on the cycloheptane ring of this compound will influence the relative energies of these conformers.

Computational studies using methods like DFT and Møller-Plesset perturbation theory (MP2) can be used to explore the conformational landscape. biomedres.us These calculations reveal the relative energies of the different conformers and the energy barriers for their interconversion. For the diketo tautomer, the orientation of the acetyl group (axial vs. equatorial) will further increase the number of possible conformers. In the enol tautomer, the planarity of the hydrogen-bonded ring system will impose constraints on the accessible conformations of the cycloheptane ring.

| Cycloheptane Conformer | Point Group | Relative Energy (kcal/mol) |

| Twist-Chair | C2 | 0.00 |

| Chair | Cs | 1.4 |

| Twist-Boat | C2 | 2.1 |

| Boat | Cs | 2.5 |

Solvation Models in Computational Studies

The solvent environment can have a profound impact on the tautomeric equilibrium and conformational preferences of this compound. Computational solvation models are essential for accurately predicting its behavior in solution.

Solvation models can be broadly categorized as implicit (continuum) or explicit. Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. mdpi.comnih.gov These models are computationally efficient and can capture the bulk electrostatic effects of the solvent. For this compound, polar solvents are expected to stabilize the more polar diketo tautomer to a greater extent than the enol tautomer, thereby shifting the equilibrium towards the diketo form.

Explicit solvent models involve the inclusion of individual solvent molecules in the calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which are not fully accounted for in implicit models. A hybrid approach, combining a few explicit solvent molecules in the first solvation shell with an implicit continuum for the bulk solvent, often provides a good balance between accuracy and computational cost. youtube.com For instance, in aqueous solution, explicit water molecules can form hydrogen bonds with the carbonyl groups of the diketo tautomer, further stabilizing it.

By incorporating solvation models into quantum chemical calculations, various solution-phase properties of this compound can be predicted. These include the tautomeric equilibrium constant in different solvents, changes in conformational preferences, and spectroscopic properties such as NMR chemical shifts and UV-Vis absorption spectra.

For example, the relative free energies of the diketo and enol tautomers can be calculated in different solvents to predict the equilibrium constant (K_T = [enol]/[keto]). It is anticipated that K_T will decrease with increasing solvent polarity. Furthermore, the calculated NMR chemical shifts of the different tautomers and conformers in solution can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

| Solvent | Dielectric Constant | Predicted Tautomer Preference |

| n-Hexane | 1.88 | Enol |

| Chloroform | 4.81 | Enol |

| Acetone | 20.7 | Diketo/Enol Mixture |

| Water | 78.4 | Diketo |

Reaction Mechanisms and Chemical Reactivity of 2 Acetylcycloheptane 1,3 Dione

Intramolecular Reactions

The spatial arrangement of functional groups in 2-Acetylcycloheptane-1,3-dione facilitates several intramolecular processes, leading to the formation of new cyclic structures and isomeric forms.

Intramolecular cyclization reactions offer a powerful method for constructing complex molecular architectures from a single precursor. In compounds related to this compound, such as those with a leaving group in the acyl side chain, intramolecular cyclization can occur. For instance, 2-chloroacetyl-1,3-cyclohexanediones, a closely related analog, are known to undergo intramolecular cyclization in the presence of basic reagents to form cycloalkano[b]furanones. This suggests that a suitably functionalized derivative of this compound could undergo a similar transformation.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Palladium(II)-catalyzed additions, for example, can proceed through mechanisms like oxypalladation, aminopalladation, and carbopalladation. While specific examples for this compound are not extensively documented, palladium-catalyzed intramolecular reactions are well-established for related structures. These reactions often proceed via the formation of an oxa-π-allylpalladium complex from an enolate, which can then be attacked by a nucleophile. A tandem reaction involving a Mannich addition followed by a palladium-catalyzed ring closure has been used to synthesize highly functionalized 3(2H)-furanones.

A plausible palladium-catalyzed intramolecular cyclization pathway for a derivative of this compound could involve the formation of a palladium enolate, followed by an intramolecular attack on a suitably placed functional group within the molecule, leading to a new fused or bridged ring system.

Rearrangement reactions involve the migration of an atom or group within a molecule, resulting in a structural isomer. While specific, complex skeletal rearrangements like the Pinacol or Beckmann rearrangement would require precursor derivatization, the most significant intramolecular process for this compound is tautomerism.

As a β-triketone, this compound exists predominantly in its enol forms rather than the tri-keto form. This is due to the stabilization afforded by conjugation and the formation of a strong intramolecular hydrogen bond, creating a stable six-membered ring. The equilibrium between the keto and enol tautomers is fundamental to the compound's reactivity.

The primary tautomeric forms involve the enolization of the dione (B5365651) and the acetyl group, leading to several possible structures. The most stable form is typically the one where the enolization creates a conjugated system with extensive electron delocalization and a strong intramolecular hydrogen bond between the enolic hydroxyl group and a neighboring carbonyl oxygen. For 2-acyl-1,3-cycloalkanediones, the compound exists almost completely in an enolized form with a chelated proton.

Table 1: Possible Tautomeric Forms of this compound

| Tautomer Name | Structural Features | Relative Stability |

| Tri-keto Form | Contains three distinct ketone groups. | Least stable; generally not observed in significant amounts. |

| Mono-enol Form A | Enolization of one of the ring carbonyls and the acetyl group. | Highly stable due to intramolecular H-bonding and conjugation. |

| Mono-enol Form B | Enolization between the two ring carbonyls. | Less stable than Form A but more stable than the tri-keto form. |

| Dienol Form | Enolization involving all three carbonyls. | Can be realized in the presence of acids. |

Intermolecular Reactions

The reactivity of this compound extends to reactions with other molecules, driven by the nucleophilic character of its enolate form and the electrophilicity of its carbonyl carbons.

Annelation reactions, which involve the formation of a new ring onto an existing one, are a key application for 2-acyl-1,3-cycloalkanediones. These compounds serve as versatile building blocks for constructing condensed heterocyclic systems. A notable example is the reaction with cyclic Schiff bases, such as 3,4-dihydroisoquinolines.

In this reaction, which provides a convenient one-step approach to steroid-related nitrogen-containing heterocycles, the 2-acyl-1,3-cycloalkanedione acts as the "D" ring synthon in an AB + D → ABCD annelation scheme. The reaction with 3,4-dihydroisoquinolines in the presence of acid leads to the formation of tetracyclic 8-aza-D-homogonanium salts. Subsequent treatment with a base can yield 9,11-dehydro derivatives of 8-aza-D-homogona-1,3,5(10),13-tetraene-12,17a-diones. The mechanism involves the reaction of the enol or dienol form of the triketone with the electrophilic carbon of the protonated Schiff base.

The carbon atom positioned between the two carbonyl groups of the cycloheptanedione ring is highly acidic due to the electron-withdrawing effect of the adjacent carbonyls, which stabilize the resulting conjugate base (enolate) through resonance. This "active methylene" carbon is readily deprotonated by a base to form a potent nucleophile.

This nucleophilic enolate can participate in C-alkylation and C-acylation reactions. Alkylation is typically achieved by reacting the enolate with an alkyl halide (e.g., allyl bromide, benzyl (B1604629) bromide) or other alkylating agents. Acylation can be performed using acyl halides or anhydrides. These reactions are fundamental for carbon-carbon bond construction and allow for the introduction of diverse substituents at the C2 position of the cycloheptane (B1346806) ring. The choice of base and solvent is crucial; for instance, cesium carbonate in DMF has been shown to be effective for the dialkylation of active methylene (B1212753) compounds.

Table 2: Typical Conditions for Alkylation of Active Methylene Compounds

| Reagent Type | Example Reagent | Base | Solvent | Temperature | Product Type |

| Alkylating Agent | Allyl Bromide | Cesium Carbonate (Cs₂CO₃) | DMF | Room Temp | C-Alkylated Product |

| Alkylating Agent | Benzyl Bromide | Cesium Carbonate (Cs₂CO₃) | DMF | Room Temp | C-Alkylated Product |

| Alkylating Agent | Methyl Iodide | Potassium tert-butoxide (t-BuOK) | THF | 0-40 °C | C-Alkylated Product |

| Acylating Agent | Acetyl Chloride | Pyridine | Dichloromethane | 0 °C to Room Temp | C-Acylated Product |

This compound can undergo condensation reactions with various carbonyl compounds, particularly aldehydes. These reactions, often variants of the Knoevenagel or aldol (B89426) condensations, are typically base-catalyzed and involve the nucleophilic attack of the enolate derived from the dione onto the electrophilic carbonyl carbon of the aldehyde.

For example, the condensation of 2-acetylcyclohexane-1,3-diones with aromatic aldehydes in the presence of a secondary amine catalyst (like piperidine (B6355638) or pyrrolidine) yields 2-(3-arylprop-2-enoyl)cyclohexane-1,3-diones. The reaction proceeds through an initial aldol-type addition to form a β-hydroxy intermediate, which then readily dehydrates to produce the final α,β-unsaturated product. This transformation effectively extends the acetyl side chain. The mechanism of base-catalyzed condensation can involve the initial attack of the nucleophile at the C-2 of the pyrone ring (in chromone (B188151) analogs) or direct addition of the enolate to the aldehyde.

Derivatization Reactions for Analytical or Synthetic Purposes

The trifunctional nature of this compound, possessing three electrophilic carbonyl centers, makes it a versatile precursor for a wide array of chemical transformations. These reactions are not only pivotal for synthesizing novel molecular frameworks but also for preparing derivatives amenable to analytical detection and quantification.

For synthetic purposes, 2-acylcycloalkane-1,3-diones are valuable building blocks in the construction of various heterocyclic compounds. Due to the presence of multiple reactive sites, these compounds can react with dinucleophiles to form fused ring systems. For instance, analogous 2-perfluoroalkanoylcyclohexane-1,3-diones are known to react with N,N-dinucleophiles like phenylhydrazines or o-phenylenediamine (B120857) to yield fluorinated indazolones and benzodiazepinones, respectively. researchgate.net This reactivity is attributed to the presence of three electrophilic carbonyl groups. researchgate.net It is anticipated that this compound would undergo similar condensation reactions, providing a pathway to novel seven-membered ring-fused heterocycles.

From an analytical perspective, derivatization is a common strategy to enhance the detection of a target molecule. This often involves introducing a chromophoric or fluorophoric tag. While specific derivatization reagents for this compound are not extensively documented, general reagents that react with β-dicarbonyl compounds can be employed. For example, its enolic hydroxyl group could potentially react with fluorescent labeling agents, facilitating its quantification in complex matrices at low concentrations.

Acid-Base Properties and Reactivity

The acid-base chemistry of this compound is largely dictated by the presence of acidic protons and the stability of the resulting conjugate base.

Acidity of Enolic Protons

Like other β-dicarbonyl and β-triketone compounds, this compound exists in tautomeric equilibrium between its triketo form and various enol forms. The protons of the methylene group positioned between two carbonyl groups (the α-protons) and the enolic protons are acidic. The acidity of the enolic protons is significantly enhanced due to the delocalization of the negative charge across the conjugated system of the resulting enolate anion.

| Compound Type | Position of Proton | Approximate pKa |

|---|---|---|

| β-Diketone (e.g., Acetylacetone) | α-carbon between two ketones | ~8.9 |

| Monoketone (e.g., Acetone) | α-carbon | ~20 |

| β-Triketone (e.g., Usnic Acid) | Enolic proton | ~4.4 |

This table presents approximate pKa values to illustrate the relative acidity of protons in different carbonyl environments. nih.govyoutube.com

Formation of Metal Enolates and Their Reactivity

The acidic nature of the enolic protons allows for the ready formation of metal enolates upon treatment with a suitable base. The choice of base can influence whether a kinetic or thermodynamic enolate is formed, although in a symmetrical dione ring, this distinction is less critical than for unsymmetrical ketones. bham.ac.uk Common bases used for this purpose include alkali metal alkoxides (e.g., sodium ethoxide) and strong, non-nucleophilic bases like lithium diisopropylamide (LDA).

The resulting metal enolate is a powerful nucleophile, with the negative charge distributed over the oxygen and carbon atoms. These enolates are key intermediates in a multitude of carbon-carbon bond-forming reactions. For instance, they can undergo alkylation, acylation, and aldol-type condensation reactions. The reactivity of these enolates is fundamental to the synthetic utility of 2-acylcycloalkane-1,3-diones.

The enolate can act as a nucleophile in reactions such as the Claisen condensation for the synthesis of β-diketones. nih.gov Furthermore, metal enolates can be involved in directed ortho-metalation reactions, where the enolate directs the deprotonation of an adjacent aromatic ring, leading to cyclization products. nih.gov While this specific reaction is more relevant to aromatic ketones, it highlights the diverse reactivity of metal enolates. The generation of chiral metal enolates through the use of chiral ligands can also lead to enantioselective transformations. msu.edu

Coordination Chemistry of 2 Acetylcycloheptane 1,3 Dione and Its Derivatives

2-Acetylcycloheptane-1,3-dione as a Chelating Ligand

This compound, through deprotonation, forms an anionic ligand that is a powerful chelating agent. The presence of three carbonyl groups provides multiple potential coordination sites, allowing for diverse binding modes with metal centers. The delocalization of the negative charge across the β-dione moiety after deprotonation enhances its stability and coordinating ability.

The most common coordination mode for β-diketonate ligands is bidentate, where the two oxygen atoms of the dione (B5365651) functionality coordinate to a metal ion to form a stable six-membered chelate ring. In the case of this compound, this would involve the enolate forms of the cycloheptane-1,3-dione (B75613) ring.

However, the presence of the acetyl group at the 2-position introduces the possibility of tridentate coordination . This could occur if the oxygen of the acetyl group also participates in bonding to the metal center. Such a coordination mode would likely involve the formation of two fused chelate rings, which can be sterically demanding but also lead to highly stable complexes. The flexibility of the seven-membered cycloheptane (B1346806) ring may play a crucial role in accommodating the geometric requirements for tridentate chelation. The actual coordination mode adopted would depend on several factors, including the size and electronic properties of the metal ion, the reaction conditions, and the presence of other competing ligands.

| Coordination Mode | Description | Potential for this compound |

| Bidentate | The ligand binds to the metal center through two donor atoms, typically forming a six-membered chelate ring. | Highly probable, involving the two oxygen atoms of the cycloheptane-1,3-dione moiety. |

| Tridentate | The ligand binds to the metal center through three donor atoms, often forming fused chelate rings. | Possible, involving the two dione oxygens and the oxygen of the 2-acetyl group, facilitated by the flexible ring. |

As a ligand, this compound is an O-donor ligand, with the oxygen atoms of the dione and acetyl groups acting as the primary coordination sites. In the context of ligand field theory, O-donor ligands are generally considered to be hard donors and create a relatively weak to moderate ligand field. The magnitude of the ligand field splitting will influence the electronic and magnetic properties of the resulting metal complexes.

While the parent ligand is an O-donor, derivatives can be synthesized to include other donor atoms, such as nitrogen. For instance, condensation reactions with amines or hydrazines can convert one or more of the carbonyl groups into imine or hydrazone functionalities. This would introduce N-donor sites, creating bidentate (O,N) or potentially tridentate (O,N,O or O,N,N) ligands. The preference for oxygen or nitrogen coordination would depend on the specific metal ion, following the principles of Hard and Soft Acids and Bases (HSAB) theory. Hard metal ions (e.g., lanthanides, early transition metals) would generally prefer the hard oxygen donors, while softer metal ions (e.g., late transition metals) might show a greater affinity for the softer nitrogen donors.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with β-diketonate ligands is typically straightforward. The general approach involves the reaction of a metal salt with the ligand in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand.

Transition metal complexes of ligands analogous to this compound are generally prepared by reacting a soluble metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a 1:2 or 1:3 metal-to-ligand molar ratio in a solvent like ethanol (B145695) or methanol. The addition of a base such as sodium hydroxide, sodium acetate (B1210297), or ammonia (B1221849) helps to deprotonate the β-diketone, facilitating coordination. The resulting complexes often precipitate from the reaction mixture and can be purified by recrystallization. For instance, complexes of Cu(II), Ni(II), Co(II), and Zn(II) with various cyclic β-diketones have been synthesized and characterized.

Lanthanide ions, being hard acids, form stable complexes with O-donor ligands like β-diketonates. The synthesis of lanthanide complexes typically follows a similar procedure to that of transition metals, often using lanthanide nitrates or chlorides as the metal source. The reaction is usually carried out in a mixed solvent system, such as water-ethanol or water-acetone, to ensure the solubility of both the lanthanide salt and the organic ligand. The pH of the solution is carefully controlled, as it plays a critical role in the deprotonation of the ligand and the formation of the complex. Studies on similar ligands, such as 2-acetyl-5,5-dimethylcyclohexanedione-1,3, have shown the formation of lanthanide complexes. iaea.org

The formation of metal complexes with this compound can be monitored and the resulting products characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would show characteristic C=O stretching vibrations. Upon coordination to a metal ion, these bands are expected to shift to lower frequencies due to the weakening of the C=O bond as electron density is donated to the metal. The disappearance of the broad O-H stretch of the enol form is also indicative of complex formation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the metal-ligand interactions and the geometry of the complex. Ligand-to-metal charge transfer (LMCT) bands and d-d transitions (for transition metals) or f-f transitions (for lanthanides) can be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), La(III)), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. The chemical shifts of the protons and carbons in the vicinity of the coordination sites will be affected upon complexation. The disappearance of the enolic proton signal is a clear indication of chelation.

Below is a table of expected spectroscopic shifts for a hypothetical complex of this compound, based on data for analogous β-diketonate complexes.

| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected) |

| IR (cm⁻¹) | C=O stretching: ~1680-1720 (keto), ~1600-1640 (enol); O-H stretching (enol): ~2500-3200 (broad) | C=O stretching shifted to lower wavenumbers (~1550-1650); disappearance of the enolic O-H band; appearance of new M-O stretching bands at lower frequencies. |

| ¹H NMR (ppm) | Enolic proton: ~10-15; protons on the cycloheptane ring and acetyl group. | Disappearance of the enolic proton signal; shifts in the signals of the ring and acetyl protons due to the influence of the metal center. |

| ¹³C NMR (ppm) | Carbonyl carbons: ~190-210. | Shifts in the resonance of the carbonyl carbons upon coordination. |

| UV-Vis (nm) | Intense π → π* transitions in the UV region. | Bathochromic or hypsochromic shifts of the ligand-based transitions; appearance of new charge transfer bands or d-d/f-f transitions. |

Structural Elucidation of Coordination Compounds

While specific crystallographic data for metal complexes of this compound are not extensively reported in the literature, the structural characteristics can be inferred from studies on analogous cyclic β-diketonate complexes. Typically, the 2-acetylcycloheptane-1,3-dionate ligand would act as a bidentate chelating agent, coordinating to a metal ion through the two oxygen atoms of the 1,3-dione moiety. This forms a six-membered chelate ring, a stable arrangement commonly observed in metal β-diketonate complexes.

For instance, in a hypothetical octahedral complex with a trivalent metal ion (M³⁺), such as Cr³⁺ or Co³⁺, one would expect a coordination sphere comprising three 2-acetylcycloheptane-1,3-dionate ligands, leading to a neutral complex with the general formula [M(C₉H₁₁O₃)₃]. The coordination geometry around the metal center would be distorted from a perfect octahedron due to the constraints of the chelate rings.

A representative table of expected crystallographic parameters for a hypothetical metal complex of this compound, based on known structures of similar β-diketonate complexes, is presented below.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Metal-Oxygen Bond Lengths | 1.9 - 2.1 Å (for first-row transition metals) |

| O-M-O Bite Angle | ~90° |

| Coordination Geometry | Distorted Octahedral (for a 1:3 metal-ligand ratio) |

Octahedral complexes of the type [M(L)₃], where L is a bidentate ligand like 2-acetylcycloheptane-1,3-dionate, can exist as facial (fac) and meridional (mer) isomers. However, for bidentate ligands that are symmetrical with respect to their coordination points, these isomers are identical. In the case of unsymmetrical bidentate ligands, distinct fac and mer isomers can be isolated.

More relevant to the discussion of cis and trans isomerism are octahedral complexes of the type [M(L)₂X₂], where L is 2-acetylcycloheptane-1,3-dionate and X is a monodentate ligand (e.g., H₂O, NH₃, or a halide). In such complexes, the two X ligands can be positioned adjacent to each other, resulting in the cis isomer, or opposite to each other, leading to the trans isomer. irb.hrcsbsju.edulibretexts.org

The relative stability of these isomers is influenced by both electronic and steric factors. The bulky cycloheptane ring of the 2-acetylcycloheptane-1,3-dionate ligand could introduce significant steric interactions, potentially favoring the formation of one isomer over the other. For instance, steric hindrance between the ligands might be minimized in the trans configuration.

| Isomer Type | Description |

| cis | The two monodentate ligands (X) are positioned at 90° to each other around the central metal ion. |

| trans | The two monodentate ligands (X) are positioned at 180° to each other across the central metal ion. |

Influence of Metal Center on Ligand Properties

The coordination of a metal ion to the this compound ligand can significantly alter the ligand's electronic and structural properties. This perturbation is a consequence of the formation of metal-ligand bonds and the resulting redistribution of electron density.

In its free state, this compound can exist in a tautomeric equilibrium between the diketo and enol forms. The enol form is stabilized by an intramolecular hydrogen bond. Upon complexation with a metal ion, the proton of the enolic hydroxyl group is replaced by the metal ion. This effectively "locks" the ligand in its enolate form within the coordination sphere. nih.gov

The equilibrium is therefore strongly shifted towards the enolate tautomer upon metal chelation. Spectroscopic techniques such as NMR can be employed to study this phenomenon. In the ¹H NMR spectrum of the free ligand, a characteristic signal for the enolic proton is typically observed at a downfield chemical shift. This signal disappears upon complexation, providing clear evidence for the deprotonation and coordination of the enolate form. researchgate.netencyclopedia.pubruc.dk

The coordination of a metal ion to this compound induces both electronic and steric effects that can be observed spectroscopically and have implications for the reactivity of the complex.

Electronic Effects: The formation of the metal-oxygen bonds leads to a delocalization of electron density within the six-membered chelate ring. This can be monitored using techniques like UV-Vis spectroscopy. The π → π* and n → π* electronic transitions of the ligand are typically shifted upon coordination. csbsju.edubpchalihacollege.org.inlibretexts.orglibretexts.org The extent of this shift depends on the nature of the metal ion, including its charge and electronegativity. A more polarizing metal ion will generally cause a larger shift in the absorption bands.

Steric Effects: The presence of the bulky cycloheptane ring and the acetyl group introduces steric constraints around the metal center. These steric interactions can influence the coordination number and geometry of the resulting complex. researchgate.netbhu.ac.in For example, with very large metal ions or in the presence of bulky ancillary ligands, the formation of a coordinatively saturated octahedral complex might be hindered. The steric bulk of the this compound ligand will also play a role in the kinetics of ligand substitution reactions.

A summary of the expected electronic transitions in a hypothetical transition metal complex of this compound is provided below.

| Transition Type | Expected Wavelength Range (nm) | Description |

| π → π | 250 - 350 | Intra-ligand electronic transition, often shifted upon coordination. |

| n → π | 300 - 400 | Intra-ligand electronic transition involving non-bonding electrons on oxygen. |

| d-d | 400 - 700 (for transition metals) | Electronic transitions between the d-orbitals of the metal center. |

| LMCT | 200 - 400 | Ligand-to-metal charge transfer, where electron density moves from the ligand to the metal. |

Advanced Research Topics and Future Directions

Rational Design of Derivatives with Tuned Reactivity

The rational design of derivatives of 2-Acetylcycloheptane-1,3-dione with tailored reactivity and biological activity is a key area of contemporary research. This approach relies heavily on understanding structure-activity relationships (SAR) and employing computational tools like three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis. mdpi.com While extensive research has been conducted on the analogous 2-acylcyclohexane-1,3-diones, particularly as p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides, the principles derived are directly applicable to the seven-membered ring system. mdpi.comnih.govresearchgate.netfrontiersin.org

Key structural modifications and their predicted effects on reactivity include:

Modification of the Acyl Side Chain: The length and branching of the acyl chain can significantly influence biological activity. For instance, in the cyclohexane (B81311) series, an 11-carbon alkyl side chain was found to be optimal for HPPD inhibition. researchgate.net Altering the acetyl group in this compound to longer, shorter, or more complex acyl chains is a primary strategy for tuning its properties.

Substitution on the Cycloheptane (B1346806) Ring: Introducing substituents onto the cycloheptane ring can modulate steric and electronic properties. Studies on cyclohexane-1,3-diones have shown that the addition of dimethyl groups or hydroxy groups on the ring generally decreases inhibitory activity, likely due to steric hindrance within the target enzyme's binding pocket. researchgate.net

Introduction of Unsaturation: The presence of double bonds within the acyl side chain has also been shown to negatively impact activity in related compounds, possibly by restricting rotational freedom and preventing an optimal fit in a binding pocket. researchgate.net

By systematically applying these design principles, new derivatives of this compound can be synthesized to exhibit specific reactivity, for example, by enhancing the acidity of the α-hydrogen for alkylation reactions or by tailoring the molecule's shape and electronic profile for specific biological targets. pressbooks.pubuobabylon.edu.iq Molecular docking simulations can further refine this process by predicting the binding interactions of designed derivatives with target proteins, guiding the synthesis towards compounds with the highest potential. nih.gov

| Structural Modification | Observed/Predicted Effect on Activity (e.g., HPPD Inhibition) | Rationale | Reference |

|---|---|---|---|

| Varying Acyl Chain Length | Optimal length exists (e.g., C11 was optimal for HPPD inhibition) | Affects hydrophobic interactions and fit within the binding site. | researchgate.net |

| Adding Alkyl Groups to the Ring (e.g., dimethyl) | Generally decreases activity | Steric hindrance in the target's active site. | researchgate.net |

| Adding Polar Groups (e.g., -OH) to the Ring | Generally decreases activity | Can introduce unfavorable interactions or disrupt key binding motifs. | researchgate.net |

| Introducing Double Bonds in the Side Chain | Generally decreases activity | Restricts conformational flexibility, preventing optimal binding. | researchgate.net |

| Replacing Benzene Ring with Quinoline Ring (in 2-aroyl derivatives) | Can increase activity | Forms more stable π-π interactions with key amino acid residues (e.g., Phenylalanine). | nih.gov |

Application of Advanced Spectroscopic Techniques for Dynamic Studies